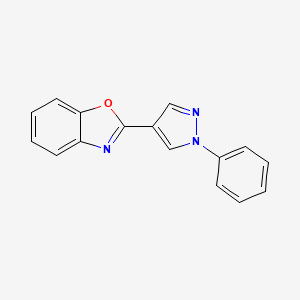
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds bearing the pyrazole moiety have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, novel pyrazolyl-oxadiazoline derivatives containing 1,2,4-triazole moiety have been developed through Schiff bases formation and 1,3-dipolar cycloaddition reactions. These derivatives were thoroughly characterized using spectroscopic techniques and X-ray crystallography, indicating their potential in drug design and synthesis (Fei, Zhou, Huang, & Liu, 2016).
Antimicrobial Applications
A significant area of application for these compounds is in developing new antimicrobial agents. Various studies have reported the synthesis of pyrazole-based derivatives with promising antimicrobial activities. For example, new pyrazole-based 1,2,3-triazole derivatives showed potent antimicrobial effects against different bacterial strains, highlighting the potential of these compounds in addressing antibiotic resistance (Subhashini, Sravanthi, Sravanthi, & Reddy, 2016). Similarly, Schiff bases tethered with 1,2,4-triazole and pyrazole rings have been evaluated for their antioxidant and α-glucosidase inhibitory activities, demonstrating their multifunctional application in medicinal chemistry (Pillai et al., 2019).
Antiprotozoal Applications
Benzoxazole derivatives have been identified for their antiprotozoal activities, with specific compounds showing promising results against malaria, leishmaniasis, and trypanosomiasis. A study synthesized benzoxazolyl aniline derivatives, demonstrating good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. This research underscores the potential of benzoxazole derivatives as a basis for developing new antiprotozoal agents (Abdelgawad et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole are muscarinic receptors , specifically the M1 and M3 subtypes . These receptors play a crucial role in the cholinergic-nitric oxide signaling pathway , which is involved in various physiological processes, including cardiovascular function .
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to changes in this pathway, resulting in various downstream effects, including a reduction in vascular tension .
Pharmacokinetics
The compound was administered byintravenous and intracerebroventricular routes in studies, suggesting it has suitable bioavailability for these administration routes .
Result of Action
The action of this compound results in sympathoinhibitory, hypotensive, and antihypertensive effects . These effects are likely due to the compound’s interaction with muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .
Propriétés
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-13(7-3-1)19-11-12(10-17-19)16-18-14-8-4-5-9-15(14)20-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUMPNIGODVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
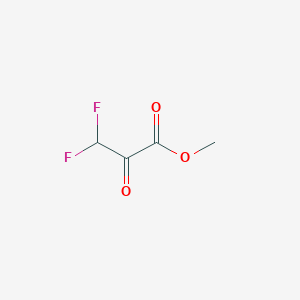
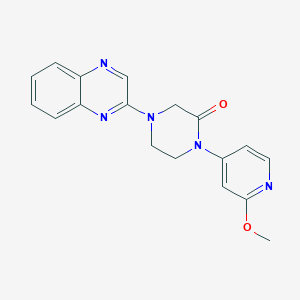

![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)
![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)
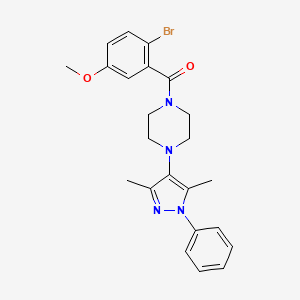
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
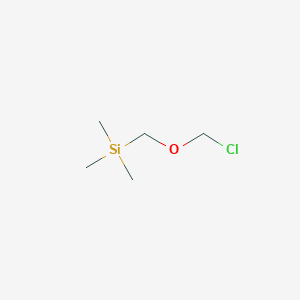
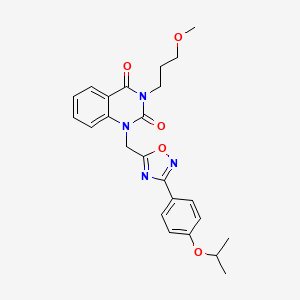

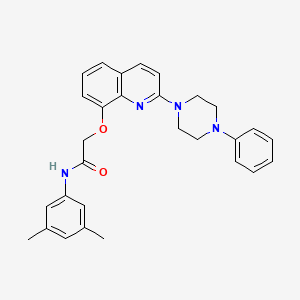
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
